4-Morpholinopiperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

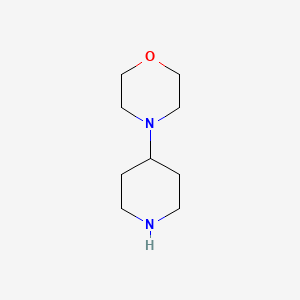

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-4-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-3-10-4-2-9(1)11-5-7-12-8-6-11/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBXNWIRMJXEQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355283 | |

| Record name | 4-Morpholinopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53617-35-9 | |

| Record name | 4-(Piperidin-4-yl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53617-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholinopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(piperidin-4-yl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Morpholinopiperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 4-morpholinopiperidine, a key intermediate in the development of various therapeutic agents.[1][2][3] This document details established synthetic protocols, presents key analytical data in a structured format, and visualizes the synthetic workflows for clarity.

Chemical and Physical Properties

This compound, with the CAS Number 53617-35-9, is a colorless to off-white solid organic compound.[2] It serves as a crucial building block in the synthesis of pharmacologically active molecules, including selective adenosine (B11128) A2A receptor antagonists, antidepressants, and antimalarials.[2][3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 53617-35-9 | [4] |

| Molecular Formula | C₉H₁₈N₂O | [2][4] |

| Molecular Weight | 170.25 g/mol | [2][4] |

| Appearance | Colorless to off-white solid / Off-white powder | [1][2] |

| Melting Point | 40-43 °C | [2][4][5][6] |

| Boiling Point | 100-115 °C at 0.15-0.20 mmHg | [2][4][5][6] |

| Density | 1.033 g/cm³ (Predicted) | [1][2][6] |

| pKa | 10.21 ± 0.10 (Predicted) | [1][2] |

| Flash Point | 108.8 °C / >230 °F | [1][6] |

| InChI Key | YYBXNWIRMJXEQJ-UHFFFAOYSA-N | [2][4] |

| SMILES | C1CC(CCN1)N2CCOCC2 | [4] |

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound: reductive amination and the debenzylation of a protected intermediate.

Method 1: Reductive Amination

This approach involves the reaction of a piperidone derivative with morpholine (B109124), followed by reduction. A common starting material is N-tert-butoxycarbonyl-4-piperidone or 1-benzyl-4-piperidone.[1][7] The reaction proceeds via the formation of an enamine or iminium intermediate, which is then reduced to the final product.

A patented method describes the reaction of 1-benzyl-4-piperidone with morpholine, followed by hydrogenation to yield this compound.[7]

-

Step 1: Synthesis of 4-(1-benzylpiperidin-4-yl)morpholine. 1-Benzyl-4-piperidone and morpholine are reacted to form the intermediate, 4-(1-benzylpiperidin-4-yl)morpholine. This is often isolated as its dihydrochloride (B599025) salt.[7]

-

Step 2: Debenzylation and Isolation. The intermediate is dissolved in a solvent such as tert-butanol.[7] The pH is adjusted to >11 using a base like potassium carbonate solution, and the mixture is heated (e.g., to 60°C).[7] A palladium on carbon (Pd/C) catalyst (e.g., 10% Pd/C) is added.[7]

-

Step 3: Hydrogenation. The reaction mixture is subjected to hydrogenation under pressure (e.g., 40 kg) at an elevated temperature (e.g., 50°C) for several hours (e.g., 8 hours) until the reaction is complete.[7]

-

Step 4: Work-up. After the reaction, the catalyst is removed by filtration. The filtrate is then concentrated to yield the final product, this compound.[7]

Method 2: Synthesis via Debenzylation

This route involves the removal of a benzyl (B1604629) protecting group from a precursor molecule, N-benzyl-4-(4-morpholinyl)piperidine, via catalytic hydrogenation. This method is noted for its high yield.[2]

-

Dissolution: 41.59 g (0.16 mol) of N-benzyl-4-(4-morpholinyl)piperidine is dissolved in 400 mL of methanol.[2]

-

Catalyst Addition: 5.2 g of 10% palladium on carbon (Pd/C) catalyst is added to the solution.[2]

-

Hydrogenation: The hydrogenation is carried out at room temperature for 18 hours under 50 psi of hydrogen pressure.[2]

-

Isolation: Upon completion, the catalyst is removed by filtration.[2]

-

Purification: The filtrate is concentrated to yield a colorless oily substance, which is then left to crystallize.[2] This procedure reportedly produces 25.29 g of this compound, corresponding to a 93% yield.[2]

Characterization and Spectroscopic Data

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Table 2: Spectroscopic and Analytical Data Summary

| Technique | Purpose | Reference / Data Source |

| ¹³C NMR Spectroscopy | Structural elucidation (carbon framework) | Spectra available from SpectraBase.[8] |

| ¹H NMR Spectroscopy | Structural elucidation (proton environment) | Data available from commercial suppliers.[9][10] |

| Infrared (IR) Spectroscopy | Identification of functional groups | ATR-IR spectra available from SpectraBase (Aldrich sample).[8] |

| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation analysis | Data available from commercial suppliers.[9][10] |

| HPLC / LC-MS | Purity assessment and identification | Data available from commercial suppliers.[9][10] |

| Assay Purity | Quantitative purity determination | Typically ≥98%.[4] |

While the raw spectral data is not publicly detailed in the search results, analytical data including NMR, HPLC, and LC-MS are available from various chemical suppliers upon request.[9][10] The available literature confirms that techniques such as ¹³C NMR and ATR-IR have been used to characterize the compound.[8] Mass spectrometry is a crucial tool for confirming the molecular weight (170.25 g/mol ) and studying the fragmentation patterns of morpholine-containing derivatives.[4][11]

References

- 1. This compound CAS 53617-35-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. This compound | 53617-35-9 [chemicalbook.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. 4-吗啉哌啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 53617-35-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound CAS#: 53617-35-9 [amp.chemicalbook.com]

- 7. CN105777615A - Preparation method of 4-morpholino piperidine - Google Patents [patents.google.com]

- 8. This compound | C9H18N2O | CID 795724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 53617-35-9 | this compound | Alectinib Related | Ambeed.com [ambeed.com]

- 10. 53617-35-9|this compound|BLD Pharm [bldpharm.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Physicochemical Properties of 4-Morpholinopiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Morpholinopiperidine, with the CAS number 53617-35-9, is a heterocyclic organic compound that serves as a crucial building block and intermediate in the synthesis of a wide array of pharmaceutical compounds.[1] Its structure, incorporating both a morpholine (B109124) and a piperidine (B6355638) ring, imparts unique physicochemical properties that make it a versatile reagent. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and a visual representation of its synthesis workflow. This compound is notably used in the synthesis of selective adenosine (B11128) A2A receptor antagonists, antidepressants, and antimalarials, among other therapeutic agents.[2][3][4]

Physicochemical Data of this compound

The following table summarizes the key quantitative physicochemical properties of this compound for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈N₂O | [5] |

| Molecular Weight | 170.25 g/mol | [6][5] |

| Melting Point | 40-43 °C | [1][2][5] |

| Boiling Point | 100-115 °C at 0.15-0.20 mmHg | [1][2][5] |

| Density | 1.033 ± 0.06 g/cm³ (Predicted) | [2][5] |

| pKa | 10.21 ± 0.10 (Predicted) | [6][2][5] |

| LogP | 0.3 at 25°C and pH 11 | [1][2] |

| Flash Point | > 110 °C (> 230 °F) | [2][5] |

| Appearance | Colorless to off-white solid | [2][5] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are crucial for its application in research and drug development. Below are generalized methodologies for key experiments.

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

-

Determination of Boiling Point

The boiling point of this compound is determined under reduced pressure due to its high boiling point at atmospheric pressure.

-

Apparatus: Vacuum distillation apparatus.

-

Procedure:

-

A sample of this compound is placed in a round-bottom flask.

-

The flask is connected to a vacuum distillation setup, including a condenser and a receiving flask.

-

The system is evacuated to the desired pressure (e.g., 0.15-0.20 mmHg).

-

The flask is heated, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that pressure.

-

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.

-

Apparatus: pH meter, burette, magnetic stirrer.

-

Procedure:

-

A known concentration of this compound is dissolved in water.

-

The solution is titrated with a standard solution of a strong acid (e.g., HCl).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is plotted (pH vs. volume of titrant added).

-

The pKa is determined from the pH at the half-equivalence point.

-

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value, a measure of lipophilicity, is commonly determined using the shake-flask method.

-

Apparatus: Separatory funnel, UV-Vis spectrophotometer or HPLC.

-

Procedure:

-

A known amount of this compound is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to separate the layers.

-

The concentration of this compound in each phase is determined using a suitable analytical technique.

-

The LogP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

-

Synthesis Workflow

This compound can be synthesized through a reductive amination process followed by deprotection. A common route involves the reaction of N-tert-butoxycarbonyl-4-piperidone with morpholine, followed by the removal of the Boc protecting group. Another method is the hydrogenation of N-benzyl-4-(4-morpholinyl)piperidine.[2][3]

Caption: Synthesis workflow for this compound.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its solid nature at room temperature, specific melting and boiling points, and moderate lipophilicity make it suitable for a variety of synthetic applications in the pharmaceutical industry. The experimental protocols outlined provide a basis for the consistent and accurate determination of its properties, ensuring its quality and suitability for research and drug development. The synthesis workflow illustrates a common and efficient route to obtain this important compound.

References

- 1. 4-(4-哌啶基)吗啉 | 53617-35-9 [chemicalbook.com]

- 2. This compound CAS#: 53617-35-9 [amp.chemicalbook.com]

- 3. This compound | 53617-35-9 [chemicalbook.com]

- 4. 4-モルホリノピペリジン 98% | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 5. 53617-35-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound CAS 53617-35-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

4-Morpholinopiperidine: A Core Scaffold for Modern Drug Discovery

CAS Number: 53617-35-9

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 4-Morpholinopiperidine, a heterocyclic amine, has emerged as a pivotal building block in medicinal chemistry and pharmaceutical development. Its unique structural framework, combining the favorable physicochemical properties of both morpholine (B109124) and piperidine (B6355638) rings, makes it a valuable scaffold for creating novel therapeutic agents with enhanced solubility, metabolic stability, and target affinity. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and applications, with a focus on its role in the development of targeted therapies.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. While experimental spectroscopic data is not widely published, the expected spectral characteristics are provided based on the analysis of its constituent functional groups.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 53617-35-9 | [1][2] |

| Molecular Formula | C₉H₁₈N₂O | [1][2] |

| Molecular Weight | 170.25 g/mol | [1][2] |

| Appearance | Colorless to off-white solid | [3] |

| Melting Point | 40-43 °C | [2] |

| Boiling Point | 100-115 °C at 0.15-0.20 mmHg | [2] |

| Density (Predicted) | 1.033 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 10.21 ± 0.10 | [2] |

Table 2: Predicted Spectroscopic Data

Note: The following data are predicted values based on the analysis of similar structures and standard correlation tables. Experimental verification is recommended.

¹H NMR (Proton Nuclear Magnetic Resonance) - Expected Chemical Shifts in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Morpholine -CH₂-O- | 3.65 - 3.75 | t |

| Piperidine -CH₂-N- (axial) | 2.95 - 3.05 | m |

| Piperidine -CH₂-N- (equatorial) | 2.55 - 2.65 | m |

| Morpholine -CH₂-N- | 2.45 - 2.55 | t |

| Piperidine -CH- | 2.20 - 2.30 | m |

| Piperidine -NH- | 1.50 - 2.50 (broad) | s |

| Piperidine -CH₂- (axial) | 1.75 - 1.85 | m |

| Piperidine -CH₂- (equatorial) | 1.40 - 1.50 | m |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) - Expected Chemical Shifts in CDCl₃

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Morpholine C-O | 66.5 - 67.5 |

| Piperidine C-N (adjacent to morpholine) | 61.0 - 62.0 |

| Morpholine C-N | 50.0 - 51.0 |

| Piperidine C-N | 46.0 - 47.0 |

| Piperidine C-C | 32.0 - 33.0 |

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (Piperidine) | 3300 - 3500 (broad) | Secondary amine stretch |

| C-H Stretch (Aliphatic) | 2850 - 3000 | CH₂, CH stretches |

| C-O-C Stretch (Ether) | 1070 - 1150 (strong) | Asymmetric stretch, characteristic of morpholine |

| C-N Stretch (Amine) | 1020 - 1250 | Amine stretch |

Synthesis and Experimental Protocols

This compound is typically synthesized via reductive amination, followed by a deprotection step. A common and scalable method involves the reaction of a protected 4-piperidone (B1582916) derivative with morpholine.

General Synthesis Workflow

Detailed Experimental Protocol: Synthesis from N-benzyl-4-(4-morpholinyl)piperidine

This protocol is adapted from established procedures for palladium-catalyzed debenzylation.[2]

-

Dissolution: Dissolve N-benzyl-4-(4-morpholinyl)piperidine (e.g., 41.59 g, 0.16 mol) in a suitable solvent such as methanol (B129727) (400 mL).

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (e.g., 5.2 g) to the solution under an inert atmosphere.

-

Hydrogenation: Subject the mixture to hydrogenation at a pressure of 50 psi for approximately 18 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Filtration: Upon completion of the reaction, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.

-

Crystallization: The resulting colorless oil is allowed to stand, promoting crystallization to yield this compound. A typical yield for this process is high, often around 93%.[2]

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a diverse range of pharmacologically active compounds.[2][3] Its incorporation into a lead molecule can significantly improve its pharmacokinetic profile.

Key Therapeutic Areas and Examples:

-

Oncology: It is a key intermediate in the synthesis of Alectinib , a highly potent and selective anaplastic lymphoma kinase (ALK) inhibitor used to treat non-small cell lung cancer.[3]

-

Neuroscience: The scaffold is utilized in the development of selective adenosine (B11128) A2A receptor antagonists and novel antidepressants.[2]

-

Infectious Diseases: It has been incorporated into quinoline (B57606) derivatives with antimicrobial activity and novel antimalarial agents.[2]

-

Cardiovascular Health: It is a component of orally bioavailable P2Y12 antagonists designed for the inhibition of platelet aggregation.[2]

Logical Relationship Diagram

Case Study: Derivative L-765,314 and α1B-Adrenergic Receptor Antagonism

While this compound itself is not known to be pharmacologically active, its derivatives can exhibit high target specificity and potency. One such example is L-765,314, a potent and selective antagonist of the α1B-adrenergic receptor.

Table 3: Binding Affinity of L-765,314

| Receptor Subtype (Human) | Kᵢ (nM) | Selectivity vs. α1B |

| α1B-Adrenoceptor | 2.0 | - |

| α1D-Adrenoceptor | 34 | 17-fold |

| α1A-Adrenoceptor | 420 | 210-fold |

α1-Adrenergic Signaling Pathway

The α1-adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon activation by catecholamines like norepinephrine (B1679862) and epinephrine, primarily couple to Gq/11 proteins. This initiates a signaling cascade leading to various physiological responses, including smooth muscle contraction. L-765,314 acts by blocking this pathway at the α1B receptor subtype.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry. Its straightforward synthesis and versatile chemical nature have established it as a preferred scaffold in the design of new drugs across multiple therapeutic areas. The ability to fine-tune the properties of drug candidates by incorporating this moiety underscores its continued importance in the pursuit of safer and more effective medicines. Further exploration of derivatives based on this core structure is likely to yield novel therapeutic agents with significant clinical potential.

References

An In-depth Technical Guide to the Structure Elucidation of 4-Morpholinopiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques and data interpretation required for the structural elucidation of 4-Morpholinopiperidine. The document details the expected spectroscopic data, outlines detailed experimental protocols, and presents visualizations to aid in understanding the molecular structure and analytical workflows.

Introduction to this compound

This compound, with the chemical formula C₉H₁₈N₂O and a molecular weight of 170.25 g/mol , is a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3][4] Its structure incorporates both a morpholine (B109124) and a piperidine (B6355638) ring, functionalities that are prevalent in many biologically active molecules.[5][6] Accurate structural elucidation is paramount for its application in synthesis, quality control, and as a scaffold in the design of new therapeutic agents.[5][6]

Chemical Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the piperidine and morpholine rings. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Piperidine H-2, H-6 (axial) | 2.5 - 2.7 | dt | J = 12.0, 3.0 |

| Piperidine H-2, H-6 (equatorial) | 2.9 - 3.1 | dm | J = 12.0 |

| Piperidine H-3, H-5 (axial) | 1.4 - 1.6 | qd | J = 12.0, 3.5 |

| Piperidine H-3, H-5 (equatorial) | 1.8 - 2.0 | dm | J = 12.0 |

| Piperidine H-4 | 2.3 - 2.5 | tt | J = 11.5, 4.0 |

| Morpholine H-2', H-6' | 2.4 - 2.6 | t | J = 4.5 |

| Morpholine H-3', H-5' | 3.6 - 3.8 | t | J = 4.5 |

| Piperidine N-H | 1.5 - 2.5 | br s | - |

Note: Predicted data is based on typical chemical shifts for N-substituted piperidines and morpholines.[7][8]

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Piperidine C-2, C-6 | 45 - 50 |

| Piperidine C-3, C-5 | 28 - 33 |

| Piperidine C-4 | 60 - 65 |

| Morpholine C-2', C-6' | 50 - 55 |

| Morpholine C-3', C-5' | 65 - 70 |

Note: Predicted data is based on typical chemical shifts for piperidine and morpholine derivatives.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Piperidine) | 3300 - 3500 | Medium, Broad |

| C-H Stretch (Aliphatic) | 2800 - 3000 | Strong |

| C-N Stretch | 1000 - 1250 | Medium |

| C-O-C Stretch (Ether) | 1070 - 1150 | Strong |

Note: Predicted data is based on characteristic IR absorption frequencies for secondary amines, ethers, and aliphatic compounds.[11][12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

| m/z | Predicted Fragment | Interpretation |

| 170 | [M]⁺ | Molecular Ion |

| 141 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 113 | [M - C₃H₇N]⁺ | Loss of a propyl amine fragment from the piperidine ring |

| 86 | [C₅H₁₂N]⁺ | Piperidine ring fragment |

| 86 | [C₄H₈NO]⁺ | Morpholine ring fragment |

| 57 | [C₃H₇N]⁺ | Propyl amine fragment |

Note: Predicted fragmentation patterns are based on typical fragmentation of piperidine and morpholine derivatives.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural analysis of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) or Deuterated methanol (B129727) (CD₃OD)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the signals and determine the chemical shifts and coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128 or more).

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Caption: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample (solid or liquid)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal. If the sample is a solid, apply pressure using the built-in press to ensure good contact.

-

Spectrum Acquisition:

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)

-

Suitable solvent (e.g., methanol or acetonitrile (B52724) for ESI)

-

Syringe and infusion pump (for ESI) or capillary column (for GC-MS)

Procedure (using ESI-MS):

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration compound.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatograph.

-

Acquire the mass spectrum in the positive ion mode over an appropriate m/z range (e.g., 50-300).

-

If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation information.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ for ESI).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Caption: Logical flow of mass spectrometry analysis.

Conclusion

The structural elucidation of this compound is a critical step in its application for research and development. This guide provides a framework for its characterization using NMR, IR, and MS techniques. By combining the predicted spectroscopic data with the detailed experimental protocols, researchers and scientists can confidently verify the structure and purity of this important heterocyclic compound. The provided visualizations offer a clear understanding of the analytical workflows involved in this process.

References

- 1. This compound | C9H18N2O | CID 795724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98 53617-35-9 [sigmaaldrich.com]

- 3. This compound CAS 53617-35-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. This compound | 53617-35-9 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Methylpiperidine(626-58-4) 1H NMR [m.chemicalbook.com]

- 8. acdlabs.com [acdlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Piperidine [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Morpholinopiperidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Morpholinopiperidine, a versatile heterocyclic compound. The document details its fundamental chemical properties, outlines key synthetic methodologies, and explores its applications as a crucial intermediate in the development of various therapeutic agents.

Core Molecular Data

This compound, also known by its IUPAC name 4-(piperidin-4-yl)morpholine, is a bifunctional molecule incorporating both a piperidine (B6355638) and a morpholine (B109124) ring.[1] Its chemical structure and properties are fundamental to its reactivity and utility in medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C9H18N2O | PubChem |

| Molecular Weight | 170.25 g/mol | PubChem |

| CAS Number | 53617-35-9 | PubChem[1] |

| IUPAC Name | 4-(piperidin-4-yl)morpholine | PubChem[1] |

| Appearance | Colorless to off-white solid | --- |

| Melting Point | 40-43 °C | --- |

| Boiling Point | 100-115 °C at 0.15-0.20 mmHg | --- |

| InChI Key | YYBXNWIRMJXEQJ-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1CNCCC1N2CCOCC2 | PubChem[1] |

Experimental Protocols: Synthesis of this compound and Its Derivatives

This compound serves as a key building block in the synthesis of more complex molecules. Below are detailed protocols for its preparation and its use in the synthesis of bioactive compounds.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reductive amination of 1-benzyl-4-piperidone with morpholine, followed by debenzylation.

Experimental Protocol:

Step 1: Reductive Amination

-

To a solution of 1-benzyl-4-piperidone in a suitable solvent (e.g., dichloroethane or methanol), add an equimolar amount of morpholine.

-

Add a reducing agent, such as sodium triacetoxyborohydride (B8407120) or hydrogen gas with a palladium on carbon (Pd/C) catalyst.[2][3]

-

Stir the reaction mixture at room temperature or under controlled hydrogen pressure until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[2][3]

-

Upon completion, work up the reaction by quenching any remaining reducing agent and extracting the product with an organic solvent.

-

Purify the intermediate, 4-(1-benzylpiperidin-4-yl)morpholine (B5700109), by column chromatography or crystallization.

Step 2: Debenzylation

-

Dissolve the purified 4-(1-benzylpiperidin-4-yl)morpholine in a solvent such as methanol (B129727) or ethanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to hydrogenation, typically under a hydrogen atmosphere at a pressure of around 40-50 psi, until the debenzylation is complete.[2]

-

Filter off the catalyst and concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by distillation or recrystallization.

Synthetic workflow for this compound.

Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine Derivatives

This compound is a precursor for the synthesis of thienopyrimidine derivatives, which have shown potential as anticancer agents.[4][5]

Experimental Protocol:

-

Chlorination of Thieno[3,2-d]pyrimidin-4-ol: Suspend Thieno[3,2-d]pyrimidin-4-ol in phosphoryl trichloride (B1173362) (POCl3) and heat the mixture to reflux to produce 4-chlorothieno[3,2-d]pyrimidine (B95853).[5]

-

Nucleophilic Substitution: Dissolve the resulting 4-chlorothieno[3,2-d]pyrimidine in a suitable solvent like ethanol.

-

Add this compound to the solution and reflux the mixture.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and isolate the product by filtration or extraction.

-

Purify the final compound by recrystallization or column chromatography.

Synthesis of Thienopyrimidine Derivatives.

Synthesis of Novel Quinoline (B57606) Derivatives

This compound can be utilized in the multistep synthesis of novel quinoline derivatives with potential antimicrobial activity.[6][7]

Experimental Protocol:

-

Synthesis of the Quinoline Core: Synthesize the basic quinoline structure, for example, via a Combes quinoline synthesis or a similar method, starting from appropriate anilines and β-dicarbonyl compounds.

-

Functionalization of the Quinoline Core: Introduce a reactive group, such as a halogen, at a suitable position on the quinoline ring to allow for subsequent coupling reactions.

-

Coupling with this compound: React the functionalized quinoline with this compound, often in the presence of a base and a suitable solvent, to form the desired quinoline derivative.

-

Purification: Purify the final product using standard techniques such as column chromatography and recrystallization.

General workflow for Quinoline Derivative Synthesis.

Signaling Pathways and Therapeutic Relevance

Derivatives of this compound have been investigated for their roles in modulating various signaling pathways implicated in diseases such as cancer. A key area of interest is the epithelial-to-mesenchymal transition (EMT), a process regulated by E-cadherin.

E-cadherin and EMT Signaling:

E-cadherin is a crucial cell adhesion molecule, and its loss is a hallmark of EMT, a process that allows cancer cells to become motile and invasive.[8] The signaling pathways that regulate E-cadherin expression are complex and involve multiple transcription factors and signaling cascades.[9][10] Small molecules that can restore E-cadherin expression are of significant interest in cancer therapy. While the direct interaction of this compound with these pathways is not fully elucidated, its derivatives are being explored for their potential to modulate these processes.

The TGF-β pathway is a major inducer of EMT.[9] Upon ligand binding, TGF-β receptors activate SMAD proteins, which translocate to the nucleus and regulate the transcription of genes that promote EMT, including those that suppress E-cadherin.[9] Other pathways, such as the Wnt/β-catenin and receptor tyrosine kinase (RTK) pathways, also play significant roles in controlling E-cadherin expression and EMT.[10][11]

Key signaling pathways regulating E-cadherin and EMT.

Conclusion

This compound is a valuable scaffold in medicinal chemistry, offering a versatile platform for the synthesis of a wide range of biologically active molecules. The synthetic protocols outlined in this guide provide a foundation for researchers to explore the potential of this compound in developing novel therapeutics. Further investigation into the precise mechanisms by which its derivatives modulate key signaling pathways will be crucial for advancing their clinical applications.

References

- 1. This compound | C9H18N2O | CID 795724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN105777615A - Preparation method of 4-morpholino piperidine - Google Patents [patents.google.com]

- 3. WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine - Google Patents [patents.google.com]

- 4. Design, synthesis and anticancer activity of 4-morpholinothieno[3,2-d]pyrimidine derivatives bearing arylmethylene hydrazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. apjhs.com [apjhs.com]

- 7. researchgate.net [researchgate.net]

- 8. Roles for E-cadherin cell surface regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The E-Cadherin and N-Cadherin Switch in Epithelial-to-Mesenchymal Transition: Signaling, Therapeutic Implications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cadherin Signaling in Cancer: Its Functions and Role as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Autoregulation of E-cadherin expression by cadherin–cadherin interactions: the roles of β-catenin signaling, Slug, and MAPK - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-Morpholinopiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Morpholinopiperidine (CAS No. 53617-35-9), a key building block in medicinal chemistry and drug development. Due to the limited availability of public, raw spectroscopic data for this compound, this document presents a combination of predicted data, analysis of a close structural analogue, and expected spectral characteristics based on its chemical structure. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Compound Overview

Structure:

Molecular Formula: C₉H₁₈N₂O

Molecular Weight: 170.25 g/mol [1]

Spectroscopic Data Summary

The following sections detail the expected and analogue-derived spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.70 | t | 4H | -O-CH ₂- |

| ~ 2.90 | m | 2H | Piperidine (B6355638) N-CH ₂ (axial) |

| ~ 2.50 | m | 4H | Morpholine (B109124) N-CH ₂- |

| ~ 2.20 | m | 1H | Piperidine CH |

| ~ 2.10 | m | 2H | Piperidine N-CH ₂ (equatorial) |

| ~ 1.80 | m | 2H | Piperidine CH ₂ (axial) |

| ~ 1.50 | m | 2H | Piperidine CH ₂ (equatorial) |

| ~ 1.40 | s (broad) | 1H | NH |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~ 67.0 | -O-C H₂- |

| ~ 63.0 | Piperidine C H |

| ~ 50.0 | Morpholine N-C H₂- |

| ~ 47.0 | Piperidine N-C H₂ |

| ~ 30.0 | Piperidine C H₂ |

Table 3: Experimental NMR Data for Analogue: 4-(1-Pyrrolidinyl)piperidine

Solvent: CDCl₃

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | ||

| 3.05 - 2.95 | m | Piperidine N-CH ₂ (axial) |

| 2.60 - 2.50 | m | Pyrrolidine N-CH ₂ |

| 2.15 - 2.05 | m | Piperidine N-CH ₂ (equatorial) |

| 2.20 - 2.10 | m | Piperidine CH |

| 1.90 - 1.80 | m | Piperidine CH ₂ (axial) |

| 1.80 - 1.70 | m | Pyrrolidine CH ₂ |

| 1.45 - 1.35 | m | Piperidine CH ₂ (equatorial) |

| 1.60 | s (broad) | NH |

| ¹³C NMR | ||

| 62.4 | Piperidine C H | |

| 51.5 | Pyrrolidine N-C H₂ | |

| 47.2 | Piperidine N-C H₂ | |

| 31.8 | Piperidine C H₂ | |

| 23.5 | Pyrrolidine C H₂ |

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. However, the expected characteristic absorption bands can be predicted based on its functional groups.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3250 | Weak-Medium | N-H stretch (secondary amine) |

| 2950 - 2800 | Strong | C-H stretch (aliphatic) |

| 1470 - 1440 | Medium | C-H bend (scissoring) |

| 1125 - 1085 | Strong | C-O-C stretch (ether) |

| 1250 - 1020 | Medium | C-N stretch (aliphatic amine) |

Mass Spectrometry (MS)

Experimentally determined mass spectral data for this compound is not publicly available. The expected data is based on the compound's molecular weight and common fragmentation patterns for cyclic amines.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 170 | [M]⁺ (Molecular Ion) |

| 169 | [M-H]⁺ |

| 141 | [M-C₂H₅]⁺ (Loss of ethyl group from piperidine ring) |

| 113 | [M-C₃H₇N]⁺ (Loss of morpholine fragment) |

| 86 | [C₅H₁₂N]⁺ (Piperidine fragment) |

| 85 | [C₄H₉NO]⁺ (Morpholine fragment) |

| 57 | [C₄H₉]⁺ (Butyl fragment) |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a compound such as this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a 30-45° pulse angle.

-

Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a 30-45° pulse angle.

-

Process the FID with an exponential window function and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the solvent peak.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is displayed.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS).

Procedure:

-

Sample Introduction: If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane) and inject it into the GC. If using a direct insertion probe, place a small amount of the solid sample on the probe tip.

-

Ionization: The sample is vaporized and enters the ion source where it is bombarded with a beam of electrons (typically at 70 eV). This causes the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow and Visualization

The general workflow for the spectroscopic analysis of a chemical compound like this compound is illustrated below.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

The Synthesis of 4-Morpholinopiperidine: A Technical Guide to its Discovery and Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Morpholinopiperidine, a heterocyclic amine, is a crucial building block in contemporary medicinal chemistry. Its structural motif is integral to a number of biologically active compounds, most notably as a key intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib, a targeted therapy for non-small cell lung cancer. This technical guide provides an in-depth exploration of the discovery and history of this compound synthesis, with a focus on the core methodologies, experimental protocols, and quantitative data to support research and development efforts.

Historical Perspective and Discovery

While the precise first synthesis of this compound is not prominently documented in early chemical literature, its emergence as a compound of interest is intrinsically linked to the broader exploration of piperidine (B6355638) derivatives for pharmaceutical applications. The development of synthetic routes to 4-substituted piperidines has been a continuous area of research, with significant advancements in reductive amination and catalytic hydrogenation techniques paving the way for efficient preparations of compounds like this compound. Its importance surged with the discovery of Alectinib, leading to the optimization and large-scale implementation of its synthesis.

Core Synthetic Methodologies

The most prevalent and industrially significant method for the synthesis of this compound is a two-step process commencing with the reductive amination of an N-protected 4-piperidone (B1582916) with morpholine (B109124), followed by a deprotection step. The use of a benzyl (B1604629) protecting group is a common strategy, offering stability and ease of removal via catalytic hydrogenation.

Method 1: Reductive Amination of N-Benzyl-4-piperidone and Subsequent Debenzylation

This widely adopted route involves the initial reaction of 1-benzyl-4-piperidone with morpholine to form the intermediate, 4-(1-benzylpiperidin-4-yl)morpholine (B5700109). This is subsequently debenzylated through catalytic hydrogenation to yield the final product.

Quantitative Data Summary for Method 1

| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Pressure | Yield (%) | Reference |

| 1. Reductive Amination | 1-benzyl-4-piperidone, Morpholine | Raney Nickel | Toluene | 110 | 36 | 10 kg | - | [1] |

| 2. Debenzylation | 4-(1-benzylpiperidin-4-yl)morpholine | 10% Pd/C | Methanol | Room Temp. | 18 | 50 psi | 93% | [2] |

| 2. Debenzylation (alternative) | 4-(1-benzylpiperidin-4-yl)morpholine dihydrochloride (B599025) | 10% Pd/C | tert-Butanol | 50 | 8 | 40 kg | High | [3] |

Experimental Protocols

Protocol 1: Synthesis of 4-(1-benzylpiperidin-4-yl)morpholine

-

Materials: 1-benzyl-4-piperidone, Morpholine, Toluene, Raney Nickel, Concentrated Hydrochloric Acid.

-

Procedure:

-

To a three-necked flask equipped with a water separator, add 1-benzyl-4-piperidone (100g) and morpholine (92g) to 500mL of toluene.[1]

-

Heat the mixture to 110°C and stir until no more water is generated in the separator, then continue heating for an additional 2 hours.[1]

-

Transfer the mixture to an autoclave and add Raney Nickel.

-

Pressurize the vessel with hydrogen to 10 kg and heat to 50°C, stirring for 36 hours.[1]

-

After the reaction is complete, filter the catalyst.

-

Add concentrated hydrochloric acid to the filtrate to precipitate the dihydrochloride salt of the product.[1]

-

Cool, stir, and filter to collect the solid 4-(1-benzylpiperidin-4-yl)morpholine dihydrochloride.[1]

-

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

-

Materials: 4-(1-benzylpiperidin-4-yl)morpholine (or its dihydrochloride salt), 10% Palladium on Carbon (Pd/C), Methanol (or tert-Butanol), Potassium Carbonate (if starting with the salt).

-

Procedure (from free base):

-

Dissolve 41.59 g (0.16 mol) of 4-(1-benzylpiperidin-4-yl)morpholine in 400 mL of methanol.[2]

-

Add 5.2 g of 10% palladium on carbon catalyst.[2]

-

Carry out the hydrogenation at room temperature for 18 hours under 50 psi of hydrogen pressure.[2]

-

Upon completion, remove the catalyst by filtration.

-

Concentrate the filtrate to obtain a colorless oily substance which crystallizes upon standing. The reported yield is 25.29 g (93%).[2]

-

-

Procedure (from dihydrochloride salt):

-

Add the prepared 4-(1-benzylpiperidin-4-yl)morpholine dihydrochloride to tert-butanol.[3]

-

Adjust the pH to >11 with a potassium carbonate solution and heat to 60°C with stirring.[3]

-

Separate the organic layer and add an appropriate amount of 10% Pd/C.[3]

-

Conduct the hydrogenation at 50°C under 40 kg of hydrogen pressure for 8 hours to obtain the final product.[3]

-

Visualization of Key Pathways

Logical Workflow for the Synthesis of this compound

References

4-Morpholinopiperidine: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Morpholinopiperidine is a saturated bicyclic amine that has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure, combining the favorable physicochemical properties of both the morpholine (B109124) and piperidine (B6355638) rings, has made it a valuable building block in the design of a wide array of therapeutic agents. The morpholine moiety often enhances aqueous solubility and metabolic stability, while the piperidine ring provides a versatile attachment point for various pharmacophoric groups, enabling fine-tuning of biological activity and selectivity. This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and its application in the development of kinase inhibitors and other therapeutic agents, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 53617-35-9 | [1] |

| Molecular Formula | C₉H₁₈N₂O | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

| Melting Point | 40-43 °C | [1] |

| Boiling Point | 100-115 °C at 0.15-0.20 mmHg | [1] |

| Appearance | Colorless to off-white solid | [2] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reductive amination of N-protected 4-piperidones with morpholine, followed by deprotection. A general synthetic scheme is outlined below:

A detailed experimental protocol for the synthesis of this compound via debenzylation is provided in the Experimental Protocols section.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The this compound scaffold is a key component in numerous kinase inhibitors, where it often serves as a solvent-exposed moiety that can be modified to optimize potency, selectivity, and pharmacokinetic properties.

Case Study: Alectinib (CH5424802) - An ALK Inhibitor

Alectinib is a highly potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[3][4] The this compound moiety in Alectinib is crucial for its high affinity and selectivity.

Quantitative Biological Data for Alectinib:

| Target | IC₅₀ (nM) | Assay Type | Reference(s) |

| ALK (wild-type) | 1.9 | Cell-free enzyme assay | [3][4][5] |

| ALK L1196M (gatekeeper mutation) | 1.56 | Cell-free enzyme assay | [3] |

| ALK F1174L | 1.0 | Cell-free enzyme assay | [4] |

| ALK R1275Q | 3.5 | Cell-free enzyme assay | [4] |

| KARPAS-299 (lymphoma cell line) | 3 | Cell proliferation assay | [3] |

| NB-1 (neuroblastoma cell line) | 4.5 | Cell proliferation assay | [3] |

| NCI-H2228 (lung cancer cell line) | 53 | Cell proliferation assay | [3] |

Signaling Pathway of Alectinib in ALK-Positive NSCLC:

Alectinib exerts its therapeutic effect by inhibiting the autophosphorylation of the EML4-ALK fusion protein, which in turn blocks downstream signaling pathways critical for cancer cell proliferation and survival, such as the STAT3 and PI3K/Akt pathways.[4]

This compound in other Kinase Inhibitors

The versatility of the this compound scaffold extends to the inhibition of other kinases implicated in cancer and inflammatory diseases, such as p38 MAP kinase and PI3K. While specific IC₅₀ values for direct derivatives of this compound are not always explicitly reported in broad screening studies, the frequent appearance of this moiety in potent kinase inhibitors underscores its importance.

Other Therapeutic Applications

Beyond oncology, the this compound building block has been incorporated into molecules targeting a range of diseases:

-

Antimalarials: Derivatives of 4-aminopiperidine, a close structural analog, have shown potent activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum.[6] The morpholinopiperidine moiety can be explored to enhance the pharmacokinetic properties of these antimalarial leads.

-

Neurodegenerative Diseases: The ability of the morpholine ring to improve blood-brain barrier penetration makes this compound an attractive scaffold for central nervous system (CNS) drug discovery.

-

Antidepressants and Adenosine A₂A Receptor Antagonists: The scaffold has been utilized in the synthesis of compounds with potential applications in treating depression and other neurological disorders.[2]

Experimental Protocols

Synthesis of this compound

General Procedure for the Synthesis of 4-(4-Piperidinyl)morpholine from N-benzyl-4-(4-morpholinyl)piperidine: [2]

-

Dissolution: Dissolve N-benzyl-4-(4-morpholinyl)piperidine (0.16 mol) in 400 mL of methanol.

-

Catalyst Addition: Add 5.2 g of 10% palladium on carbon (Pd/C) catalyst to the solution.

-

Hydrogenation: Carry out the hydrogenation reaction at room temperature for 18 hours under 50 psi of hydrogen pressure.

-

Work-up: Upon completion of the reaction, remove the catalyst by filtration.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain a colorless oily substance.

-

Crystallization: Allow the oil to crystallize to yield this compound. (Expected yield: ~93%).

N-Alkylation of this compound (General Protocol): [7][8][9][10][11]

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF), add a base (e.g., K₂CO₃, Et₃N, 1.5-2.0 eq).

-

Addition of Alkylating Agent: Add the desired alkyl halide or sulfonate (1.0-1.2 eq) dropwise to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or LC-MS.

-

Work-up: After completion, filter off any inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-alkylated derivative.

Biological Assays

ALK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay): [12]

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Reagent Preparation:

-

Prepare a serial dilution of the test compound.

-

Prepare a mixture of the ALK kinase and a europium-labeled anti-tag antibody.

-

Prepare a solution of an Alexa Fluor® 647-labeled ATP-competitive kinase tracer.

-

-

Assay Procedure (in a 384-well plate):

-

Add 5 µL of the test compound solution.

-

Add 5 µL of the kinase/antibody mixture.

-

Initiate the reaction by adding 5 µL of the tracer solution.

-

-

Incubation and Measurement:

-

Incubate the plate for 1 hour at room temperature.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor® 647) wavelengths.

-

-

Data Analysis: Calculate the FRET ratio and determine the IC₅₀ value by fitting the data to a dose-response curve.

Immunoassay for ALK Phosphorylation: [13][14]

This assay measures the inhibition of ALK autophosphorylation in cells.

-

Cell Culture and Treatment:

-

Plate ALK-positive cancer cells (e.g., NCI-H2228) and allow them to adhere.

-

Treat the cells with various concentrations of the test compound for a specified time.

-

-

Cell Lysis: Lyse the cells to extract the proteins.

-

ELISA or Western Blot:

-

ELISA: Use a sandwich ELISA kit with a capture antibody specific for total ALK and a detection antibody specific for phosphorylated ALK (p-ALK).

-

Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against total ALK and p-ALK, followed by secondary antibodies conjugated to a detectable label (e.g., HRP).

-

-

Detection and Analysis: Quantify the levels of total ALK and p-ALK. The ratio of p-ALK to total ALK indicates the extent of ALK inhibition.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block in modern drug discovery. Its favorable physicochemical properties and synthetic tractability have led to its incorporation into a range of successful and promising drug candidates, most notably in the field of kinase inhibition. The case of Alectinib highlights the significant contribution of this scaffold to achieving high potency and selectivity. As researchers continue to explore novel chemical space, the strategic use of the this compound moiety will undoubtedly continue to play a crucial role in the development of new and effective therapies for a multitude of diseases. This guide provides a foundational resource for scientists and researchers looking to leverage the potential of this privileged heterocyclic system in their drug design and development endeavors.

References

- 1. This compound 98 53617-35-9 [sigmaaldrich.com]

- 2. This compound | 53617-35-9 [chemicalbook.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on-target ALK inhibitors in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-Morpholinopiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Morpholinopiperidine, a key intermediate in the synthesis of various pharmaceuticals, including the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib. Due to the limited availability of extensive public data, this document also outlines detailed, best-practice experimental protocols for the determination of its solubility in various solvents and its stability under forced degradation conditions, as recommended by the International Council for Harmonisation (ICH) guidelines. This guide is intended to be a valuable resource for researchers and professionals involved in the development and handling of this compound, enabling the generation of critical data for formulation, process optimization, and regulatory submissions.

Introduction

This compound (CAS No. 53617-35-9) is a heterocyclic compound incorporating both a morpholine (B109124) and a piperidine (B6355638) ring. Its chemical structure makes it a valuable building block in medicinal chemistry. Understanding its solubility and stability is paramount for its effective use in drug synthesis and the development of stable pharmaceutical formulations. This guide summarizes the available data and provides robust protocols for further investigation.

Chemical Structure:

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 53617-35-9 | [1][2] |

| Molecular Formula | C₉H₁₈N₂O | [1][2] |

| Molecular Weight | 170.25 g/mol | [1][2] |

| Appearance | Colorless to off-white solid | [2] |

| Melting Point | 40-46 °C | [3] |

| Boiling Point | 100-115 °C @ 0.15-0.20 mmHg | [2] |

| logP (Octanol/Water) | < 0.3 @ 25 °C | - |

| pKa (Predicted) | 10.21 ± 0.10 | [2] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its bioavailability and the choice of formulation strategy.

Known Solubility Data

Quantitative solubility data for this compound is scarce in publicly available literature. However, one source indicates its aqueous solubility.

Table 2: Aqueous Solubility of this compound

| Solvent | Temperature | Solubility | Reference(s) |

| Water | 20 °C | 213 mg/L | - |

The low logP value (< 0.3) suggests that this compound is hydrophilic, which is consistent with the presence of two nitrogen atoms and an oxygen atom capable of hydrogen bonding.

Proposed Experimental Protocol for Comprehensive Solubility Determination

To establish a comprehensive solubility profile, the following shake-flask method is recommended for determining the equilibrium solubility in a range of pharmaceutically relevant solvents at different temperatures (e.g., 25 °C and 37 °C).

2.2.1. Materials

-

This compound (purity > 99%)

-

Calibrated analytical balance

-

Thermostatically controlled shaker bath

-

pH meter

-

HPLC-UV or other suitable quantitative analytical instrumentation

-

Syringe filters (0.45 µm)

-

Glass vials with screw caps

-

Solvents:

-

Purified Water

-

pH 1.2 HCl Buffer

-

pH 4.5 Acetate Buffer

-

pH 6.8 Phosphate Buffer

-

pH 7.4 Phosphate Buffer

-

Methanol

-

Ethanol

-

Isopropanol

-

Acetonitrile

-

Acetone

-

Dichloromethane

-

Polyethylene Glycol 400 (PEG 400)

-

Propylene Glycol

-

2.2.2. Experimental Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

2.2.3. Procedure

-

Add an excess amount of this compound to a series of glass vials.

-

Add a known volume of each solvent to the respective vials.

-

Seal the vials and place them in a shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand at the same temperature for at least 4 hours to allow undissolved solids to settle.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated analytical method (e.g., HPLC-UV).

-

Calculate the solubility in mg/mL or other appropriate units.

Stability Profile

Assessing the stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and potential degradation pathways that may impact the quality and safety of the final drug product.

Known Stability Information

General information from safety data sheets indicates that this compound is "stable under recommended temperatures and pressures" and is incompatible with strong oxidizing agents. Upon combustion, it is expected to produce carbon oxides and nitrogen oxides.

Proposed Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. The following protocols are based on ICH guideline Q1A(R2).

3.2.1. General Procedure

Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture) and subject them to the stress conditions outlined below. A control sample should be stored under normal conditions. Analyze the stressed samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours) using a stability-indicating HPLC method.

3.2.2. Stress Conditions

-

Acid Hydrolysis: 0.1 M HCl at 60 °C.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C.

-

Neutral Hydrolysis: Purified water at 60 °C.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Store the solid compound at 80 °C.

-

Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). A dark control should be run in parallel.

3.2.3. Analytical Method for Stability Studies

A stability-indicating analytical method, typically a reverse-phase HPLC method with UV detection, should be developed and validated. The method must be able to separate the intact this compound from all potential degradation products. LC-MS can be used to identify the mass of the degradation products to aid in structure elucidation.

3.2.4. Proposed Experimental Workflow for Forced Degradation

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways can be postulated:

-

Oxidation: The tertiary amine of the piperidine ring and the secondary amine character of the morpholine nitrogen are susceptible to oxidation, which could lead to the formation of N-oxides.

-

Hofmann Elimination: Under strong basic conditions and heat, the piperidine ring could potentially undergo Hofmann elimination, leading to ring-opening.

-

Ring Cleavage: While less common for saturated heterocycles under typical pharmaceutical stress conditions, aggressive acidic or oxidative conditions could potentially lead to the cleavage of the morpholine or piperidine rings.

Caption: Postulated Degradation Pathways.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound and provides a clear roadmap for generating the comprehensive data required for its successful application in pharmaceutical development. The proposed experimental protocols are based on established scientific principles and regulatory guidelines, ensuring the generation of reliable and reproducible results. By following these methodologies, researchers can effectively characterize the physicochemical properties of this compound, mitigating risks in later stages of drug development and ensuring the quality and stability of the final pharmaceutical products.

References

Unveiling the Reactive Landscape of 4-Morpholinopiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the potential reactive sites of 4-morpholinopiperidine, a versatile heterocyclic building block crucial in the synthesis of a wide array of pharmaceutical agents. Understanding the reactivity of this compound is paramount for its effective utilization in drug design and development. This document provides a comprehensive overview of its key reactive centers, supported by established chemical principles and analogous reactivity data, presented in a format tailored for the scientific community.

Core Reactive Sites: The Nucleophilic Piperidine (B6355638) Nitrogen

The principal site of reactivity on this compound is the secondary amine within the piperidine ring. The lone pair of electrons on this nitrogen atom imparts significant nucleophilic character, making it susceptible to a variety of electrophilic substitution reactions. The predicted pKa of the conjugate acid of this compound is approximately 10.21, indicating a strong basicity that further enhances its nucleophilicity.

The morpholine (B109124) nitrogen, in contrast, is considerably less reactive. The adjacent oxygen atom exerts an electron-withdrawing inductive effect, reducing the electron density on the nitrogen and thereby diminishing its nucleophilicity and basicity. Consequently, reactions preferentially occur at the piperidine nitrogen.

The carbon-hydrogen (C-H) bonds on both the piperidine and morpholine rings are generally unreactive under standard conditions. However, they could potentially be functionalized through advanced synthetic methods such as C-H activation, though such reactions are beyond the typical reactivity profile of this molecule.

Key Reactions at the Piperidine Nitrogen

The nucleophilic piperidine nitrogen is the primary handle for the chemical modification of this compound. The most common and synthetically useful reactions are N-alkylation and N-acylation.

N-Alkylation

N-alkylation involves the formation of a new carbon-nitrogen bond by reacting the piperidine nitrogen with an alkylating agent, typically an alkyl halide. This reaction is fundamental in the synthesis of numerous pharmaceutical compounds where the this compound moiety is tethered to a larger molecular scaffold.

Representative Experimental Protocol for N-Alkylation:

| Parameter | Condition | Notes |

| Reactants | This compound, Alkyl Halide (e.g., R-Br, R-I) | The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl. |

| Solvent | Aprotic polar solvents such as Acetonitrile (MeCN) or Dimethylformamide (DMF) | These solvents effectively solvate the reactants and facilitate the reaction. |

| Base | A weak base such as Potassium Carbonate (K₂CO₃) or a non-nucleophilic organic base like Triethylamine (Et₃N) | The base neutralizes the hydrohalic acid byproduct, driving the reaction to completion. |

| Temperature | Room temperature to moderate heating (e.g., 50-80 °C) | The optimal temperature depends on the reactivity of the alkyl halide. |